6-(2-Ethoxyethoxy)quinoline

Description

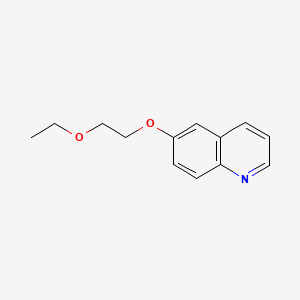

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

6-(2-ethoxyethoxy)quinoline |

InChI |

InChI=1S/C13H15NO2/c1-2-15-8-9-16-12-5-6-13-11(10-12)4-3-7-14-13/h3-7,10H,2,8-9H2,1H3 |

InChI Key |

XGUAZUPMBLKVDX-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC1=CC2=C(C=C1)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 6 2 Ethoxyethoxy Quinoline and Its Structural Analogs

Classical and Modern Quinoline (B57606) Synthesis Approaches

The construction of the quinoline ring system has been a subject of extensive research for over a century, leading to the development of several named reactions that are still in use today. iipseries.orgjptcp.com These classical methods, often requiring harsh reaction conditions, have been supplemented by modern techniques that offer milder conditions and greater functional group tolerance. rsc.org

Adaptations of Named Reactions for Alkoxy-Substituted Quinolines

Several classical named reactions provide the foundation for synthesizing quinoline derivatives, and they can be adapted for the preparation of alkoxy-substituted quinolines.

Skraup Synthesis: This reaction traditionally involves the condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The Skraup synthesis is a powerful tool, although it can be a violent reaction. wikipedia.org Modifications to this method, such as using a substituted acrolein or a vinyl ketone instead of glycerol, can yield quinolines with substituents on the hetero ring. researchgate.net For instance, a modified Skraup reaction using microwave assistance has been employed for the synthesis of 6-hydroxyquinoline (B46185) from glycerol. researchgate.netscite.ai The reaction of p-aminophenol with glycerol, sulfuric acid, and an oxidizing agent can be used to introduce a hydroxyl group at the 6-position, which can then be further functionalized.

Knorr Quinoline Synthesis: This method involves the cyclization of a β-ketoanilide using a strong acid, typically sulfuric acid, to form a 2-hydroxyquinoline. wikipedia.orgorientjchem.org The versatility of this synthesis allows for the production of various substituted quinoline derivatives by using different aromatic amines and β-ketoesters. orientjchem.org However, the synthesis of the required β-ketoester can be a limitation. orientjchem.org

Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. iipseries.orgwikipedia.org The Pfitzinger reaction is a divergent approach, allowing for the synthesis of 2-substituted quinoline-4-carboxylic acids. researchgate.net For example, the reaction of 5-substituted isatin with pyruvic acid in aqueous potassium hydroxide (B78521) can yield 6-substituted quinoline-2,4-dicarboxylic acids. nih.gov

| Named Reaction | Reactants | Product | Key Features |

| Skraup Synthesis | Aromatic amine, glycerol, sulfuric acid, oxidizing agent | Quinoline | Can be violent; modifications allow for substituted quinolines. wikipedia.orgresearchgate.net |

| Knorr Synthesis | β-ketoanilide, strong acid | 2-Hydroxyquinoline | Versatile, but β-ketoester synthesis can be a challenge. wikipedia.orgorientjchem.org |

| Pfitzinger Reaction | Isatin, carbonyl compound, base | Quinoline-4-carboxylic acid | Divergent approach for 2-substituted derivatives. wikipedia.orgresearchgate.net |

Vilsmeier-Haack Formylation in Quinoline Ring System Construction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, which is typically a mixture of a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). chemijournal.comchemijournal.com This reaction can be employed in the construction of the quinoline ring system and for the introduction of functional groups.

For example, the Vilsmeier-Haack reaction of N-arylacetamides can lead to the synthesis of 2-chloro-3-formylquinolines. researchgate.net This reaction is particularly efficient when the N-arylacetamide bears electron-donating groups at the meta-position. researchgate.net The resulting 2-chloro-3-formylquinolines are valuable intermediates that can undergo further transformations. researchgate.net For instance, the chloro group at the C-2 position can be displaced by various nucleophiles, and the formyl group at the C-3 position can be converted into other functionalities. researchgate.net

Specific Synthesis Strategies for 6-(2-Ethoxyethoxy)quinoline

The synthesis of this compound involves a multi-step process that typically starts with the construction of a functionalized quinoline precursor, followed by the introduction of the ethoxyethoxy side chain.

Precursor Synthesis and Functional Group Introduction

A common precursor for the synthesis of this compound is 6-hydroxyquinoline. This intermediate can be prepared through various methods. One approach involves the demethylation of 6-methoxyquinoline (B18371). For example, refluxing a solution of 6-methoxyquinoline in 48% aqueous hydrobromic acid can yield 6-hydroxyquinoline in good yield. prepchem.com Another route to a key precursor, 6-hydroxy-2(1H)-quinolinone, involves the reaction of p-methoxyaniline with acryloyl chloride, followed by bromination, acylation, and an intramolecular Heck reaction, though this can be limited by the cost of palladium catalysts. google.com

Etherification Techniques for Ethoxyethoxy Moieties

Once 6-hydroxyquinoline is obtained, the ethoxyethoxy group can be introduced via an etherification reaction. A standard method for this transformation is the Williamson ether synthesis. This involves reacting the sodium or potassium salt of 6-hydroxyquinoline (formed by treating with a base like sodium hydride or potassium carbonate) with a suitable electrophile, such as 2-bromoethoxyethane or 2-chloroethoxyethane.

The synthesis of related compounds, such as 10-{2-[2-(2-ethoxyethoxy)ethoxy]ethoxy}-dihydroartemisinin, demonstrates the utility of etherification in attaching ethoxyethoxy chains to complex molecules. journals.co.za

Late-Stage Diversification in Quinoline Analog Synthesis

Late-stage diversification is a powerful strategy in medicinal chemistry and materials science for rapidly generating a library of analogs from a common, complex intermediate. mdpi.comnsf.govnih.gov This approach avoids the need for a separate de novo synthesis for each new analog. mdpi.com

In the context of quinoline synthesis, a late-stage diversification strategy could involve preparing a versatile quinoline intermediate that can be readily modified in the final steps of the synthesis. For example, a quinoline core with a reactive handle, such as a halogen or a triflate group, can be subjected to various cross-coupling reactions to introduce a wide range of substituents. nsf.gov This allows for the efficient exploration of the chemical space around the quinoline scaffold to optimize for desired properties. The development of methods for late-stage functionalization, such as the C-H amidation of 8-methylquinolines, further expands the possibilities for creating diverse quinoline analogs. researchgate.net

Synthesis of Derivative Structures Incorporating the this compound Motif

The this compound scaffold serves as a versatile building block for the synthesis of more complex molecular architectures. The inclusion of the flexible and polar ethoxyethoxy side chain often enhances solubility and can influence the conformational properties of the final molecule. This section details the synthetic methodologies for incorporating this specific quinoline motif into various derivative structures, including acetamides, macrocycles, foldamers, and ligands for metal complexation.

Quinoline-Containing Acetamide (B32628) Derivatives

The synthesis of quinoline-containing acetamide derivatives is a significant area of research due to the biological activities often associated with this class of compounds. researchgate.net While direct synthesis examples starting from this compound are not extensively documented in readily available literature, established synthetic routes for quinoline derivatives can be adapted to incorporate this specific moiety. nih.govthesciencein.org

A general approach often involves the construction of the quinoline ring system followed by the introduction or modification of the acetamide group. For derivatives containing the 6-(2-ethoxyethoxy) substituent, a plausible pathway could begin with a precursor aniline (B41778) bearing the desired ether linkage. Alternatively, a 6-hydroxyquinoline intermediate could be alkylated with 2-chloroethyl ethyl ether before subsequent functionalization.

A key synthetic strategy for forming the quinoline core is the Conrad-Limpach or Combes synthesis. For instance, an appropriately substituted aniline can be reacted with a β-ketoester. Another common method involves the Skraup synthesis, though it uses harsh conditions. More modern methods, such as those involving palladium-catalyzed reactions, offer milder conditions and greater functional group tolerance. nih.gov

Once a suitable 6-(2-ethoxyethoxy)aminoquinoline or a related precursor is obtained, the acetamide functionality can be introduced through standard acylation reactions, for example, by treating the aminoquinoline with acetic anhydride (B1165640) or acetyl chloride. researchgate.net

Table 1: Representative Synthetic Scheme for Quinoline-Containing Acetamides

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Etherification | 4-Aminophenol, 1-bromo-2-ethoxyethane, K₂CO₃, DMF | 4-(2-Ethoxyethoxy)aniline | Introduction of the ether side chain. |

| 2 | Quinoline Synthesis (Doebner-von Miller reaction) | 4-(2-Ethoxyethoxy)aniline, α,β-unsaturated aldehyde/ketone, acid catalyst | This compound derivative | Formation of the core quinoline ring. |

| 3 | Nitration | HNO₃, H₂SO₄ | 6-(2-Ethoxyethoxy)-X-nitroquinoline | Introduction of a nitro group for conversion to an amine. |

| 4 | Reduction | H₂, Pd/C or SnCl₂ | X-Amino-6-(2-ethoxyethoxy)quinoline | Formation of the key amine intermediate. |

Macrocyclic and Foldamer Architectures

The this compound unit is a valuable component in the design of complex supramolecular structures like macrocycles and foldamers. The oligoethylene glycol chain enhances solubility, which is crucial for the synthesis and characterization of large, aromatic-rich molecules that would otherwise be intractable. lookchem.comacs.org

Foldamers: Foldamers are synthetic oligomers that adopt well-defined secondary structures, mimicking biological molecules like proteins. uni-muenchen.de In the context of quinoline-based foldamers, monomers such as 6-aminoquinoline-2-carboxylic acid are often used. uni-muenchen.de The 6-position is an ideal site for attaching solubilizing side chains like the ethoxyethoxy group. The synthesis involves preparing the functionalized monomer first. For example, a 6-aminoquinoline (B144246) precursor can be modified with the ethoxyethoxy chain, and then the carboxylic acid function is introduced or deprotected. These monomers are then coupled sequentially using standard peptide synthesis techniques to form oligomers that fold into predictable helical structures. uni-muenchen.deresearchgate.net The flexible ether chain helps to ensure the solubility of the growing oligomer and can influence the stability and pitch of the resulting helix. acs.org

Macrocycles: Macrocycles containing the quinoline moiety are of interest for their potential in host-guest chemistry and as selective ligands. asianpubs.org The synthesis of these large rings often relies on template-directed reactions or high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. mdpi.comuu.nl A common strategy involves preparing a linear precursor containing two reactive ends and two quinoline units. The 6-(2-ethoxyethoxy) groups are incorporated into the quinoline building blocks prior to their assembly into the linear chain. The cyclization can then be achieved via methods like ring-closing metathesis (RCM) if the ends are terminated with alkenes, or through nucleophilic substitution reactions. asianpubs.orguu.nl

Table 2: Building Blocks for Macrocyclic and Foldamer Synthesis

| Architecture | Monomer/Precursor | Synthetic Strategy | Role of 6-(2-Ethoxyethoxy) Group |

|---|---|---|---|

| Foldamer | 6-(2-Ethoxyethoxy)aminoquinoline-2-carboxylic acid | Solid-phase or solution-phase oligomerization | Enhances solubility of the growing aromatic backbone; can modulate folding properties. acs.orguni-muenchen.de |

| Macrocycle | Bis[6-(2-ethoxyethoxy)quinolinyl] dialdehyde/diamine | Schiff base condensation under high dilution | Improves solubility of the macrocycle; provides a flexible, non-coordinating domain. asianpubs.org |

| Macrocycle | 2,6-Bis(alkenyl)-terminated pyridine (B92270) ligand with this compound pendants | Template-directed ring-closing metathesis (RCM) | Confers solubility to the pre-organized complex and the final macrocycle. uu.nl |

Ligand Design for Metal Complexation

The quinoline nucleus is a privileged scaffold in coordination chemistry, forming stable complexes with a wide range of metal ions. aut.ac.nzrsc.org Incorporating a 6-(2-ethoxyethoxy) substituent onto the quinoline ring serves two primary purposes in ligand design: modulating solubility and fine-tuning electronic properties. The ether chain significantly increases the solubility of both the free ligand and the resulting metal complex in organic solvents and can even impart some aqueous solubility, which is advantageous for biological applications or catalytic processes in biphasic systems. asianpubs.org

The synthesis of such ligands typically involves building the functionalized quinoline first, followed by the introduction of other donor atoms to create a multidentate chelate. For example, a this compound-2-carbaldehyde can be synthesized and then condensed with a primary amine to form a Schiff base ligand. nih.gov This approach allows for the modular construction of ligands with varying denticity and coordination geometries.

Furthermore, the ethoxyethoxy group, being electron-donating through the ether oxygen, can subtly influence the electron density of the quinoline ring. This electronic effect can modulate the p-acceptor/s-donor properties of the quinoline nitrogen, thereby affecting the stability, redox potential, and reactivity of the corresponding metal complex. rsc.org This principle is applied in the design of ligands for catalysis, sensing, and the development of new metal-based therapeutics. nih.gov

Table 3: Ligand Types and the Role of the 6-(2-Ethoxyethoxy) Substituent

| Ligand Type | General Structure | Synthetic Method | Role of Substituent | Example Metal Ions |

|---|---|---|---|---|

| Schiff Base | Imine linkage connecting the quinoline to another aromatic or aliphatic amine. | Condensation of a this compound aldehyde/amine with an amine/aldehyde. nih.gov | Enhances solubility; electronically tunes the quinoline N-donor. | Cu(II), Co(II), Ni(II), Zn(II) rsc.orgnih.gov |

| Aza-Thia Macrocycle | Large ring containing quinoline, amine (aza), and thioether (thia) donors. | Multi-step synthesis involving Schiff base formation and cyclization with a dithiol. asianpubs.org | Greatly improves solubility of the large, rigid macrocycle and its complexes. | Pd(II), Ag(I) asianpubs.org |

| Tripodal Ligand | A central atom linked to three arms, at least one being a this compound unit. | Stepwise alkylation of a tripodal amine core (e.g., tris(2-aminoethyl)amine) with a haloalkyl-quinoline derivative. | Confers solubility and can create a specific pocket around the metal center. | Fe(III), Mn(II), Co(II) aut.ac.nz |

Advanced Spectroscopic and Structural Characterization of 6 2 Ethoxyethoxy Quinoline

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy serves as a fundamental tool for identifying the characteristic functional groups within a molecule. For quinoline (B57606) and its derivatives, the IR spectra exhibit distinct absorption bands corresponding to the vibrations of the quinoline ring and its substituents.

The C-H stretching vibrations of the aromatic quinoline ring are typically observed in the region of 3000-3100 cm⁻¹. The C-C and C-N stretching vibrations within the quinoline and 5,8-quinolinedione (B78156) moieties are generally found between 1314 and 1668 cm⁻¹. mdpi.com The presence of an ether linkage, such as the ethoxyethoxy group in 6-(2-ethoxyethoxy)quinoline, is characterized by a strong C-O stretching band, which for similar ether-substituted quinolines appears in the range of 1278-1307 cm⁻¹. mdpi.com The specific frequencies can be influenced by factors such as electron delocalization within the molecule. mdpi.com Out-of-plane C-H deformations are also characteristic and appear at lower frequencies. researchgate.net

Table 1: General IR Absorption Regions for Substituted Quinolines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | researchgate.net |

| C-C/C-N Ring Stretch | 1314-1668 | mdpi.com |

| Ether C-O Stretch | 1278-1307 | mdpi.com |

| C-H Out-of-Plane Bend | 750-900 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are crucial for the complete structural elucidation of this compound.

Proton (¹H) NMR for Structural Elucidation

The ¹H NMR spectrum of a substituted quinoline reveals distinct signals for the protons on the heterocyclic and carbocyclic rings, as well as those on the substituent groups. The chemical shifts (δ) are influenced by the electronic effects of the substituents and the nitrogen atom in the quinoline ring. tsijournals.com For the ethoxyethoxy substituent, one would expect to observe a triplet for the terminal methyl (CH₃) protons and quartets for the methylene (B1212753) (CH₂) protons, with their specific chemical shifts and coupling constants providing definitive evidence of their connectivity. Protons on the quinoline ring itself typically appear in the aromatic region (downfield), with their multiplicity and coupling patterns revealing their relative positions. derpharmachemica.com

Carbon (¹³C) NMR for Backbone and Substituent Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the quinoline ring are characteristic and are influenced by the position of the substituent. researchgate.netresearchgate.net The carbon atoms of the ethoxyethoxy group will appear in the aliphatic region of the spectrum. The chemical shifts of the carbons directly attached to the oxygen atoms will be shifted downfield due to the electronegativity of oxygen. The assignments of these signals are often confirmed by comparing experimental data with theoretical calculations and data from related structures. tsijournals.comresearchgate.net

| Nucleus | Structural Moiety | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Quinoline Aromatic Protons | 7.0 - 9.0 | derpharmachemica.com |

| ¹H | -O-CH₂-CH₂-O- | 3.5 - 4.5 | researchgate.net |

| ¹H | -O-CH₂-CH₃ | 3.5 - 4.5 (quartet), 1.0 - 1.5 (triplet) | nih.gov |

| ¹³C | Quinoline Aromatic Carbons | 115 - 160 | derpharmachemica.comrsc.org |

| ¹³C | -O-CH₂- | 60 - 75 | researchgate.net |

| ¹³C | -CH₃ | 10 - 20 | derpharmachemica.com |

Advanced 2D NMR Techniques for Connectivity

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. researchgate.net It is instrumental in tracing the connectivity of protons within the quinoline ring system and along the ethoxyethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on the chemical shift of its attached proton. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. ipb.pt It is particularly powerful for identifying quaternary carbons (those with no attached protons) and for establishing the connection between the ethoxyethoxy substituent and the quinoline ring at the C-6 position. ipb.ptox.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which can be crucial for determining the conformation of flexible side chains like the ethoxyethoxy group. ipb.ptnumberanalytics.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. In electron ionization (EI-MS), the molecule is ionized, and the resulting molecular ion ([M]⁺) and various fragment ions are detected. The fragmentation of methoxy-substituted quinolines often involves the loss of a methyl radical (·CH₃) to form an [M-15]⁺ ion, or the loss of a formyl radical (·CHO) to form an [M-29]⁺ ion. For this compound, characteristic fragmentation would likely involve cleavage of the ether bonds in the side chain. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org

Electronic Absorption and Emission Spectroscopy

UV-Vis absorption and fluorescence emission spectroscopy provide information about the electronic transitions within the molecule. Quinoline and its derivatives typically exhibit multiple absorption bands in the UV region, which are attributed to π→π* and n→π* transitions. scielo.brmdpi.com The position and intensity of these bands are sensitive to the nature and position of substituents on the quinoline ring. nih.govresearchgate.net The ethoxyethoxy substituent, being an electron-donating group, is expected to cause a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to unsubstituted quinoline. nih.gov The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is also an important characteristic that can be determined from these studies. nih.gov

UV-Vis Spectroscopy for Electronic Transitions

Specific experimental data regarding the UV-Vis absorption maxima (λmax) and corresponding molar absorptivity coefficients for this compound are not available in the searched literature. This analysis would typically reveal the electronic transitions within the molecule, primarily the π-π* and n-π* transitions characteristic of the quinoline aromatic system.

Photoluminescence Spectroscopy for Emissive Properties

Detailed experimental data on the photoluminescent properties of this compound, including excitation and emission wavelengths, quantum yields, and fluorescence lifetimes, could not be found in the provided search results. Such data would be essential to characterize its potential as a luminophore.

Solid-State Structural Determination via Single Crystal X-ray Diffraction (SCXRD)

There are no published reports containing the single-crystal X-ray diffraction data for this compound. A successful SCXRD analysis would provide precise information on its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions in the solid state.

Morphological and Aggregation State Characterization (e.g., AFM, X-ray investigations)

Specific studies detailing the surface morphology through techniques like Atomic Force Microscopy (AFM) or the aggregation behavior of this compound using X-ray investigations have not been reported in the available literature. This information would be valuable for understanding the material's properties in thin films or bulk solids.

Reactivity and Reaction Mechanisms of 6 2 Ethoxyethoxy Quinoline

Electrophilic Substitution Pathways on the Quinoline (B57606) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.orgmasterorganicchemistry.com In the case of quinoline, the reaction landscape is shaped by the electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, which deactivates this ring towards electrophilic attack. wikipedia.org Consequently, electrophilic substitution preferentially occurs on the more electron-rich benzene (B151609) ring. orientjchem.orgdoubtnut.com

The 6-(2-ethoxyethoxy) group is an activating substituent. Through the resonance effect, the oxygen atom adjacent to the ring donates electron density, primarily to the ortho and para positions. uomustansiriyah.edu.iq For the 6-substituted quinoline ring, this directs incoming electrophiles to the C-5 and C-7 positions.

Key Electrophilic Substitution Reactions:

Nitration: Using a mixture of concentrated nitric and sulfuric acids, the nitronium ion (NO₂⁺) is generated as the electrophile. byjus.com The reaction with 6-(2-ethoxyethoxy)quinoline is expected to yield a mixture of 5-nitro- and 7-nitro-6-(2-ethoxyethoxy)quinoline. The ratio of these products can be influenced by steric hindrance from the side chain and the specific reaction conditions.

Halogenation: Reactions with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduce a halogen atom onto the benzene ring. byjus.com The primary products would be the 5-halo- and 7-halo- derivatives.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group, another reaction favoring the 5- and 7-positions. byjus.com

Friedel-Crafts Reactions: Alkylation and acylation, which introduce alkyl and acyl groups respectively, also occur on the benzenoid ring. byjus.com However, these reactions are often sensitive to the presence of the basic nitrogen in the quinoline ring, which can coordinate with the Lewis acid catalyst, potentially deactivating it or complicating the reaction. wikipedia.org

The stability of the cationic intermediate, known as an arenium ion or sigma complex, determines the regioselectivity. Attack at C-5 or C-7 allows for resonance structures that delocalize the positive charge effectively without disrupting the aromaticity of the pyridine ring, making these pathways more favorable than attack at C-8.

Nucleophilic Substitution Reactions at Key Positions

Aryl halides, in general, are less reactive towards nucleophilic substitution than alkyl halides due to the partial double bond character between the carbon and the halogen arising from resonance. amazonaws.comiitk.ac.in However, nucleophilic substitution on the quinoline ring is possible, particularly at the 2- and 4-positions of the pyridine ring, which are activated by the electron-withdrawing nitrogen atom.

For a nucleophilic substitution to occur on this compound, a good leaving group, such as a halide, must be present at an activated position. For instance, if the starting material were 2-chloro- or 4-chloro-6-(2-ethoxyethoxy)quinoline, it would be susceptible to attack by various nucleophiles.

Table 1: Examples of Nucleophilic Substitution on Activated Quinolines

| Reactant (Example) | Nucleophile (Nu⁻) | Product (Example) | Reaction Conditions |

| 4-Chloro-6-alkoxyquinoline | Amines (R-NH₂) | 4-Amino-6-alkoxyquinoline | Heating in a solvent |

| 2-Chloro-6-alkoxyquinoline | Alkoxides (R-O⁻) | 2,6-Dialkoxyquinoline | Base (e.g., NaH) in an alcohol solvent |

| 4-Chloro-6-alkoxyquinoline | Thiolates (R-S⁻) | 4-Thioether-6-alkoxyquinoline | Aprotic solvent |

The presence of strong electron-withdrawing groups at the ortho or para positions relative to the leaving group can significantly increase the rate of nucleophilic aromatic substitution (SNAr). amazonaws.com In the context of this compound, an additional nitro group at C-5 or C-7 would further activate a halide at C-6 for substitution, although this is less common than substitutions on the pyridine ring.

Reactions Involving the Ethoxyethoxy Side Chain

The ethoxyethoxy side chain offers additional sites for chemical modification, primarily involving the ether linkages and the terminal ethyl group.

Ether Cleavage: The ether bonds (C-O) in the side chain are generally stable but can be cleaved under harsh conditions. Strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can break these bonds, typically leading to the formation of an alcohol (or phenol (B47542) at the ring) and alkyl halides. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

Substitution on the Side Chain: While the ether chain itself is unreactive towards nucleophiles, it can be functionalized to facilitate substitution. For example, the terminal hydroxyl group of a related 6-(2-(2-hydroxyethoxy)ethoxy)quinoline could be converted into a better leaving group (e.g., a tosylate, -OTs). This tosylated intermediate would then be an excellent substrate for SN2 reactions, allowing for the introduction of various nucleophiles such as azides (N₃⁻), cyanides (CN⁻), or amines. google.com This pathway is a common strategy for elaborating side chains in the synthesis of complex molecules. caltech.edu

1,3-Dipolar Additions: If an azide (B81097) group were introduced onto the side chain, it could participate in 1,3-dipolar addition reactions with alkynes or alkenes to form triazole or triazoline rings, respectively. google.com

Conformational Isomerism and Dynamic Behavior

The this compound molecule is not static; its ethoxyethoxy side chain possesses significant conformational flexibility due to rotation around its single bonds (C-C and C-O). This leads to the existence of a dynamic equilibrium of multiple conformational isomers.

The key rotational bonds are within the -(CH₂)₂-O-(CH₂)₂-O-CH₂CH₃ fragment. Rotation around these bonds gives rise to different spatial arrangements, primarily described as anti (or trans) and gauche conformers. mdpi.com

Anti Conformation: The substituent groups are positioned approximately 180° from each other, representing a staggered, lower-energy state.

Gauche Conformation: The groups are positioned approximately 60° from each other, which can sometimes be stabilized by intramolecular interactions but may also introduce steric strain.

At room temperature, the energy barrier for rotation around these bonds is low, leading to rapid interconversion between the various conformers. This dynamic behavior means that in solution, the molecule exists as an average of all accessible conformations rather than a single, fixed structure. The preferred conformations will be those that minimize steric clashes and optimize any potential non-covalent intramolecular interactions. Techniques like variable temperature NMR spectroscopy could potentially be used to study this dynamic interconversion.

Influence of Substituents on Reaction Selectivity and Yield

The outcome of chemical reactions on this compound is heavily influenced by the electronic properties of the ethoxyethoxy group and any other substituents present on the quinoline ring. researchgate.netrsc.org

Influence of the Ethoxyethoxy Group: As an electron-donating group (EDG) through resonance, the 6-ethoxyethoxy substituent activates the benzene portion of the quinoline ring towards electrophilic attack. uomustansiriyah.edu.iq This makes reactions like nitration and halogenation faster than on unsubstituted quinoline and directs the incoming electrophile to the C-5 and C-7 positions. In contrast, if an electron-withdrawing group (EWG) like a nitro (-NO₂) or cyano (-CN) group were at the 6-position, it would deactivate the benzene ring, making electrophilic substitution slower and directing incoming electrophiles to the C-8 position (meta to the deactivating group).

Influence of Other Substituents: The presence of additional substituents creates a more complex reactivity profile.

Leaving Group on the Pyridine Ring: A good leaving group like chlorine at the C-4 position makes this site highly reactive towards nucleophiles. The yield of such substitution reactions can be affected by the steric bulk of the nucleophile and the substituent at C-5. beilstein-journals.org

Substituent Position and Yield: The position of substituents can dramatically affect reaction yields. For example, in some quinoline syntheses, the yield is higher for aromatic precursors bearing electron-withdrawing groups compared to those with electron-donating groups. researchgate.net Similarly, the efficiency of C-H functionalization reactions on quinolines can be highly dependent on the electronic nature and location of existing substituents. rsc.org

Table 2: Predicted Effect of Substituents on Quinoline Reactivity

| Substituent at C-6 | Type | Effect on Electrophilic Substitution (at C-5/C-7) | Effect on Nucleophilic Substitution (at C-2/C-4) |

| -O(CH₂)₂O(CH₂)₂OCH₂CH₃ | EDG | Activating, increases rate and yield | Minor electronic effect |

| -NO₂ | EWG | Deactivating, decreases rate and yield | Activating, increases rate and yield |

| -Cl | EWG (Inductive), EDG (Resonance) | Deactivating, directs ortho/para | Activating, increases rate and yield |

This interplay of electronic and steric effects allows chemists to fine-tune the reactivity of the quinoline scaffold, directing reactions to specific positions to build molecular complexity with high selectivity and yield. orientjchem.org

Computational Chemistry and Theoretical Investigations of 6 2 Ethoxyethoxy Quinoline

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the electronic distribution and spatial arrangement of atoms in 6-(2-Ethoxyethoxy)quinoline. These calculations provide a static, ground-state picture of the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it highly suitable for analyzing organic molecules like quinoline (B57606) derivatives. nih.govscirp.org DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311G*, are employed to determine the most stable three-dimensional arrangement of the molecule, a process known as geometry optimization. nih.govmalariaworld.org

This optimization yields critical data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would precisely define the planarity of the quinoline ring and the conformation of the flexible ethoxyethoxy side chain. The results from these calculations are essential for understanding the molecule's structural stability and are used as the foundational geometry for further computational analyses. scirp.org

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative) This table presents theoretical values typical for quinoline derivatives, as would be obtained from a DFT/B3LYP calculation.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (quinoline) | ~1.37 Å |

| C=C (aromatic) | ~1.40 Å | |

| C-O (ether) | ~1.38 Å | |

| O-C (ether) | ~1.43 Å | |

| Bond Angle | C-N-C (quinoline) | ~117° |

| C-O-C (ether) | ~118° | |

| Dihedral Angle | C-C-O-C (side chain) | Varies (flexible) |

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). unesp.br The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. researchgate.net A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. For this compound, FMO analysis would map the electron density of these orbitals, showing that the HOMO is likely distributed across the electron-rich quinoline ring system, while the LUMO is similarly delocalized over the aromatic core. This analysis helps predict how the molecule will interact with other chemical species. nih.govresearchgate.net

Table 2: Representative FMO Properties for this compound (Illustrative) This table shows typical energy values derived from DFT calculations for similar aromatic compounds.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | ~ -6.2 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. uni-muenchen.de It is used to predict how a molecule will interact with electrophiles (electron-seeking species) and nucleophiles (nucleus-seeking species). researchgate.net The MEP map is colored to indicate different electrostatic potential values: red areas signify regions of negative potential (high electron density), which are prone to electrophilic attack, while blue areas represent positive potential (low electron density), which are susceptible to nucleophilic attack. researchgate.netavogadro.cc

In an MEP map of this compound, the nitrogen atom of the quinoline ring and the oxygen atoms of the ethoxyethoxy group would appear as red or yellow, indicating they are the primary sites for electrophilic interactions. Conversely, the hydrogen atoms, particularly those on the aromatic ring, would be colored blue, highlighting them as regions of positive potential. uni-muenchen.deresearchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static view, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. biorxiv.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and interactions with surrounding molecules, such as solvents or biological macromolecules. nih.govmdpi.com

For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the ethoxyethoxy side chain. uni-muenchen.de These simulations can reveal how the chain folds and moves, which is critical for understanding how the molecule might bind to a biological target like a protein receptor. By simulating the compound in an aqueous environment, researchers can also study its solvation and the stability of its interactions with water molecules. plos.org

In-Silico Screening and Virtual Design Strategies for Quinoline-Based Compounds

In-silico screening and virtual design are powerful computational strategies used in drug discovery to identify promising new drug candidates from large chemical libraries. mdpi.comijprajournal.com These methods use computational models to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds before they are synthesized. ijprajournal.comnih.gov

Quinoline-based compounds are frequently studied using these techniques due to their wide range of pharmacological activities. rsc.orgthesciencein.org A compound like this compound could serve as a scaffold in a virtual library. By modifying its structure computationally (e.g., adding or changing functional groups) and using techniques like molecular docking and quantitative structure-activity relationship (QSAR) models, researchers can design new derivatives with potentially enhanced activity against specific biological targets, such as kinases or proteases. mdpi.comnih.gov

Predictive Modeling of Spectroscopic Parameters

Computational methods can also be used to predict the spectroscopic characteristics of a molecule, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to predict electronic absorption spectra (UV-Vis). nih.govmalariaworld.org

By performing TD-DFT calculations on the optimized geometry of this compound, one can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π→π* transitions within the quinoline ring). nih.gov Similarly, theoretical calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. These predictive models are invaluable for interpreting experimental spectroscopic data and confirming the structure of newly synthesized compounds. researchgate.net

Applications in Materials Science and Supramolecular Chemistry

Design of Functional Materials Incorporating 6-(2-Ethoxyethoxy)quinoline Scaffolds

The functional versatility of the this compound moiety allows for its incorporation into a variety of specialized materials. The quinoline (B57606) ring system serves as a robust chromophore and fluorophore, while the ethoxyethoxy group enhances solubility and processability, enabling its integration into diverse matrices.

The quinoline nucleus is a well-established component in the design of fluorescent chemosensors due to its inherent photophysical properties. nih.gov The introduction of specific binding sites onto the quinoline scaffold allows for the selective detection of various metal ions through changes in fluorescence, such as quenching or enhancement. nih.govrsc.org Life in all its forms requires metal elements for a multitude of fundamental processes, making their detection a significant area of research. nih.gov

Researchers have successfully developed quinoline-based probes for detecting ions like copper (Cu²⁺) and zinc (Zn²⁺). rsc.orgnanobioletters.com For instance, a sensor for Cu²⁺ was designed using a quinoline moiety as the core building block, which demonstrated a stable complex formation with a binding constant of 1.37 × 10⁴ M⁻¹. rsc.org Similarly, a modified quinoline chemosensor was engineered for the selective detection of Zn²⁺ with a detection limit of 2.94 μM. nanobioletters.com

The 6-(2-ethoxyethoxy) group in such probes plays a crucial role by enhancing the sensor's solubility in aqueous or partially aqueous media, which is essential for biological and environmental applications. This side chain can also influence the steric and electronic environment of the binding pocket, contributing to the selectivity of the probe for specific metal ions. The development of these sensors is significant for applications in fluorescence sensing, quantitative analysis, and biomedicine. nih.gov

Table 1: Examples of Quinoline-Based Fluorescent Probes for Metal Ion Detection

| Probe Base | Target Ion | Detection Mechanism | Key Findings |

|---|---|---|---|

| Quinoline Moiety | Copper (Cu²⁺) | Colorimetric and fluorescent "off-on" | Stable complex formation; allows for distinguishing between cuprous and cupric ions. rsc.org |

| Modified Quinoline | Zinc (Zn²⁺) | Fluorescence enhancement | Selective detection with a limit of 2.94 μM; 1:1 complex formation confirmed. nanobioletters.com |

The photophysical and photochemical properties of complex organic molecules are critical for their use in optical materials. ontosight.ai Quinoline derivatives, including those with ethoxyethoxy side chains, are investigated for such applications due to their inherent ability to interact with light. ontosight.aibldpharm.com The quinoline group acts as a chromophore, and its incorporation into larger molecular or polymeric structures can lead to materials with specific optical functions, such as those used in organic light-emitting diodes (OLEDs) or nonlinear optical materials. kyoto-u.ac.jp The ethoxyethoxy chain enhances the compound's solubility and compatibility with polymer matrices, which is a critical factor for creating uniform and stable optical films.

Exposure to ultraviolet (UV) radiation from sunlight can cause significant degradation of polymeric materials, leading to discoloration, cracking, and loss of mechanical properties. researchgate.netgoogle.com UV stabilizers are additives incorporated into polymers to prevent this degradation. arkat-usa.org One major class of these additives is UV absorbers, which function by absorbing harmful UV radiation and dissipating it as heat. elixance.com

Compounds with robust chromophores, such as the quinoline ring in this compound, have the potential to function as UV absorbers. The quinoline nucleus can absorb energy in the UV region of the electromagnetic spectrum. arkat-usa.org The ethoxyethoxy side chain improves the additive's compatibility and solubility within the polymer matrix, preventing it from leaching out over time—a common failure point for conventional UV stabilizers. arkat-usa.org While specific studies on this compound as a primary UV stabilizer are not widespread, its structural features are consistent with those required for UV-absorbing applications in polymer science. The combination of a UV-absorbing core with a polymer-compatible side chain represents a key design strategy for developing effective and long-lasting UV protection for materials. specialchem.com

Quinoline derivatives have a long history in the development of dyes, with "Quinoline Yellow" being a prominent example. google.com The color and properties of a dye are determined by its chromophore structure and various substituent groups. sumitomo-chem.co.jp The this compound scaffold can serve as a valuable intermediate or component in the synthesis of novel dyes and pigments. mdpi.com

The quinoline ring system forms the core chromophore, responsible for the absorption of light in the visible spectrum. The 6-(2-ethoxyethoxy) substituent acts as an auxochrome, a group that can modify the dye's color, intensity, and fastness properties. Furthermore, this side chain significantly impacts the dye's solubility, which is a critical parameter for its application in different media, such as textile dyeing or printing inks. mdpi.comresearchgate.net For example, a precursor molecule, diethylene glycol monoethyl ether, is used in the manufacturing of certain dyes. nih.gov The strategic incorporation of the ethoxyethoxy group can lead to dyes with improved processability and tailored affinities for specific substrates, such as polyester (B1180765) fabrics. researchgate.net

UV Stabilizers in Polymer Science

Role as Synthetic Intermediates in Complex Molecule Synthesis

Functionalized quinolines are highly versatile building blocks in organic synthesis, serving as key intermediates in the construction of more complex molecules, including pharmaceuticals and biologically active compounds. google.comjournals.co.za The 6-(2-ethoxyethoxy) group provides a specific point of functionality that can be carried through multi-step syntheses to impart desired properties like solubility, bioavailability, or specific binding interactions in the final target molecule. ontosight.ai

For example, amine-functionalized quinolines are used as intermediates in the preparation of artemisinin-quinoline hybrids, which are investigated for their antiplasmodial activity. journals.co.za In other work, a complex quinoline derivative has been described as a crucial intermediate for the synthesis of Evans blue modified FAPI, a compound intended for medical imaging. google.com The use of such advanced intermediates can improve production efficiency and reduce costs in industrial-scale synthesis. google.com

Table 2: Quinoline Derivatives as Intermediates in Synthesis

| Intermediate Type | Final Product/Application | Role of Quinoline Scaffold |

|---|---|---|

| Amine-functionalized quinolines | Artemisinin-quinoline hybrids | Core structure for antiplasmodial agents. journals.co.za |

| 6-Hydroxy-2-chloroquinoline derivative | Complex heterocyclic systems | A critical intermediate for further chemical elaboration. smolecule.com |

| Functionalized quinoline-4-carboxamide | Evans blue modified FAPI | Key building block for a medical imaging agent. google.com |

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. thno.orgmdpi.com These interactions are fundamental to the formation of complex, self-assembled structures. rsc.org Host-guest chemistry, a central concept in this field, involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule. thno.orgscielo.br

The structure of this compound makes it a promising candidate for use in designing supramolecular systems.

Aromatic Core for π-Interactions: The flat, electron-rich quinoline ring is capable of participating in π-π stacking interactions, which are crucial for the assembly of many supramolecular architectures. thno.org

Flexible Chain for Binding and Solubility: The ethoxyethoxy chain, with its ether oxygen atoms, can act as a hydrogen bond acceptor. This flexible chain can also wrap around guest molecules, contributing to the stability of a host-guest complex through van der Waals interactions.

While direct studies of this compound in supramolecular assemblies are not extensively documented, related systems demonstrate the potential. For example, helicate-shaped complexes containing metal ions and quinoline-like ligands have been shown to engage in host-guest interactions with aromatic molecules. scielo.br Similarly, molecular 'tweezers' based on other aromatic structures have been designed to bind specific guests, with the potential for the assembly process to be controlled by external factors like solvent composition. researchgate.net The dual nature of this compound—a rigid aromatic platform combined with a flexible binding group—positions it as a versatile component for creating novel, functional supramolecular materials. rsc.org

Non-covalent Interactions and Self-Assembly (e.g., hydrogen bonding)

Non-covalent interactions are the driving force behind the self-assembly of molecules into well-defined, higher-order structures. researchgate.net In the context of quinoline derivatives, hydrogen bonding plays a significant role in guiding the formation of supramolecular assemblies. researchgate.netnih.gov The nitrogen atom within the quinoline ring can act as a hydrogen bond acceptor, while the ether oxygens in the ethoxyethoxy side chain also have the potential to participate in such interactions. uni-muenchen.demdpi.com

The self-assembly process, guided by these non-covalent forces, can lead to the formation of intricate structures. tum.de For instance, the interplay of hydrogen bonding and π-π stacking interactions between aromatic quinoline rings can direct molecules to arrange themselves into predictable one-dimensional or two-dimensional patterns. tum.de The ethoxyethoxy side chain enhances the solubility of these molecules in various solvents, which is crucial for studying and controlling the self-assembly process in solution. uni-muenchen.de

Ligand Design for Coordination Chemistry (e.g., Palladium(II), Silver(I) complexes)

The quinoline moiety is a well-established ligand in coordination chemistry, capable of binding to a variety of metal ions through its nitrogen atom. nih.govuncw.edu The this compound can act as a versatile ligand, with the quinoline nitrogen serving as a primary coordination site. nih.govnih.gov The ether oxygens of the side chain could potentially participate in chelation, forming a more stable complex with a metal center, although this would depend on the specific metal ion and reaction conditions. nih.gov

Palladium(II) Complexes: Palladium(II) complexes are of significant interest due to their catalytic activities in various organic transformations. mdpi.comanalis.com.myrsc.org The coordination of ligands like this compound to a Pd(II) center can influence the complex's geometry, which is often square planar, and its electronic properties. mdpi.comanalis.com.my The design of the ligand is crucial in determining the stability and reactivity of the resulting palladium complex. nih.gov For instance, tridentate ligands incorporating a quinoline moiety have been shown to form stable Pd(II) complexes with potential applications in catalysis. nih.govmdpi.com The ethoxyethoxy group in this compound could modulate the solubility and steric environment of the catalytic center.

Silver(I) Complexes: Silver(I) ions are known to form complexes with a range of coordination numbers and geometries, often influenced by the ligand structure. nih.gov Quinoline-based ligands readily coordinate with Ag(I), typically through the quinoline nitrogen. nih.gov The stoichiometry of the resulting complex, such as 1:2 (Ag:L), can be influenced by the nature of the ligand. nih.gov The flexible ethoxyethoxy side chain could potentially wrap around the metal center, although coordination is primarily expected through the heterocyclic nitrogen. nih.gov The resulting silver(I) complexes have potential applications in various fields, including medicinal chemistry.

Below is a table summarizing the coordination behavior of quinoline-based ligands with Palladium(II) and Silver(I).

| Metal Ion | Typical Coordination Geometry | Key Ligand Feature | Potential Applications |

| Palladium(II) | Square Planar | Quinoline nitrogen as a donor | Catalysis |

| Silver(I) | Linear, Trigonal, Tetrahedral | Quinoline nitrogen as a donor | Medicinal Chemistry |

Macrocycle and Foldamer Design for Controlled Architectures

The principles of supramolecular chemistry and molecular recognition are utilized to design and synthesize macrocycles and foldamers with specific shapes and functions. researchgate.net

Macrocycle Design: Macrocycles are large cyclic molecules that can be designed to have specific sizes and shapes, enabling them to act as hosts for smaller guest molecules. researchgate.netdiva-portal.org Quinoline derivatives can be incorporated into macrocyclic structures, where the quinoline unit can serve as a rigid building block and a site for intermolecular interactions. diva-portal.org The ethoxyethoxy group can be used as a flexible linker to connect different parts of the macrocycle, influencing its conformational flexibility and solubility. nih.gov The synthesis of such macrocycles often involves strategic coupling reactions to form the large ring structure. diva-portal.orggoogle.com

Foldamer Design: Foldamers are synthetic oligomers that adopt well-defined three-dimensional structures, mimicking the folding patterns of biopolymers like proteins and nucleic acids. nih.govmdpi.com Quinoline-based units have been used as monomers in the construction of foldamers. uni-muenchen.de The defined geometry and rigidity of the quinoline ring system can impart a specific folding preference to the oligomer chain. uni-muenchen.de The non-covalent interactions between adjacent quinoline units, such as π-π stacking and hydrogen bonding, are crucial for stabilizing the folded conformation. uni-muenchen.de The ethoxyethoxy side chains can enhance solubility and prevent aggregation, which are common challenges in the synthesis and study of foldamers. uni-muenchen.de The ability to control the sequence of different monomers allows for the creation of foldamers with diverse and complex architectures. nih.govmdpi.com

Future Directions and Emerging Research Areas

Advanced Catalyst Design Utilizing 6-(2-Ethoxyethoxy)quinoline Ligands

The quinoline (B57606) scaffold is a cornerstone in the design of ligands for a wide array of catalytic transformations. researchgate.net The unique electronic properties and steric profile of this compound make it an intriguing candidate for the development of next-generation catalysts. Future research is expected to focus on the following:

Asymmetric Catalysis: The development of chiral catalysts for enantioselective reactions remains a paramount goal in organic synthesis. researchgate.net Incorporating the this compound moiety into chiral ligand frameworks could lead to catalysts with enhanced stereocontrol in reactions such as asymmetric hydrogenations, cycloadditions, and carbon-carbon bond-forming reactions. researchgate.net

Earth-Abundant Metal Catalysis: A significant trend in modern catalysis is the move away from precious metals towards more sustainable and earth-abundant alternatives like iron and copper. rsc.orgmdpi.com Research into the design of this compound-based ligands for these metals could unlock new, environmentally friendly catalytic processes. rsc.org For instance, quinoline-based PNN pincer-type ligands have shown promise in iron-catalyzed C-H borylation of arenes. rsc.org

Photocatalysis: The use of light to drive chemical reactions offers a green and efficient alternative to traditional thermal methods. mdpi.com Quinoline derivatives are known to possess interesting photophysical properties. nih.gov Future work could explore the use of this compound as a photosensitizer or as a ligand in photocatalytic systems for applications in organic synthesis and energy conversion.

Integration into Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials, which combine the distinct properties of organic and inorganic components at the molecular level, offer a pathway to novel materials with tailored functionalities. researchgate.net The integration of this compound into these hybrid systems is a promising area of research.

Luminescent Materials and Sensors: Quinoline derivatives are often fluorescent and can act as effective sensors for metal ions. nih.gov By incorporating this compound into hybrid materials, such as silica (B1680970) or metal-organic frameworks (MOFs), it may be possible to create robust and highly sensitive luminescent sensors for environmental monitoring or biological imaging.

Functional Coatings and Films: The ethoxyethoxy side chain of the molecule can influence solubility and film-forming properties. This could be leveraged in the creation of hybrid coatings with enhanced properties, such as corrosion resistance, hydrophobicity, or specific optical characteristics.

Advanced Polymer Composites: The molecular structure of this compound could be modified to allow for its polymerization or grafting onto polymer backbones. This could lead to the development of advanced polymer composites with improved thermal stability, mechanical strength, or unique photophysical properties.

Development of Novel Synthetic Pathways for Scalable Production

While numerous methods exist for the synthesis of quinolines, the development of efficient, cost-effective, and scalable routes remains a critical area of research. mdpi.comresearchgate.net For this compound to find widespread application, advancements in its production are necessary.

Continuous Flow Chemistry: Flow chemistry offers significant advantages over traditional batch processing, including improved safety, efficiency, and scalability. nih.gov Developing a continuous flow synthesis for this compound could dramatically reduce production costs and enable its large-scale manufacture. researchgate.net

Green Chemistry Approaches: Future synthetic strategies will likely focus on minimizing environmental impact by utilizing greener solvents, reducing waste, and employing catalytic methods. mdpi.com This includes exploring one-pot reactions and multicomponent reactions to increase atom economy. researchgate.net

C-H Functionalization: Direct functionalization of C-H bonds is a powerful tool in synthetic chemistry that avoids the need for pre-functionalized starting materials. rsc.org Research into the direct C-H functionalization of simpler quinoline precursors could provide a more efficient route to this compound and its derivatives. rsc.org

Theoretical Advancements in Predicting Reactivity and Self-Assembly

Computational chemistry provides invaluable insights into the behavior of molecules, guiding experimental design and accelerating the discovery of new materials and reactions. ijpras.comarabjchem.org

Predicting Catalytic Activity: Density Functional Theory (DFT) and other computational methods can be used to model the interaction of this compound-based ligands with metal centers and substrates. nih.govmdpi.com This allows for the in-silico screening of potential catalysts and the prediction of their reactivity and selectivity, saving significant time and resources in the lab. nih.gov

Understanding Self-Assembly: The ethoxyethoxy group can participate in non-covalent interactions, such as hydrogen bonding, which can drive self-assembly processes. uni-muenchen.de Theoretical modeling can help to understand and predict how this compound molecules will organize in the solid state or in solution, which is crucial for the design of crystalline materials and supramolecular structures.

Reaction Mechanism Elucidation: Computational studies can elucidate the detailed mechanisms of reactions involving this compound, including identifying transition states and intermediates. scienceopen.comnih.gov This fundamental understanding is essential for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net

Q & A

Q. Table 1. Example Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Etherification | 2-ethoxyethyl bromide, K₂CO₃, DMF, 80°C, 12h | 85% |

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity (e.g., δ 4.1 ppm for ethoxy protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (C₁₃H₁₅NO₂; theoretical MW: 217.27) .

- HPLC : Reverse-phase HPLC with UV detection (λ ~254 nm) for purity assessment (>98%) .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

Q. Table 2. Hazard and Precautionary Statements

| Hazard | Precautionary Measures |

|---|---|

| H312 (Skin contact harmful) | P280 (Wear gloves) |

| H332 (Inhalation harmful) | P271 (Use ventilation) |

Advanced: How should researchers address discrepancies in reported physicochemical properties of this compound?

Answer:

- Validation : Cross-reference data from multiple sources (e.g., NIST, PubChem) .

- Experimental Replication : Measure key properties (e.g., melting point, solubility) under standardized conditions.

- Data Gaps : Note that ecotoxicological and chronic toxicity data are often unavailable; assume worst-case scenarios in risk assessments .

Advanced: What methodologies are employed to evaluate the biological activity of this compound derivatives?

Answer:

- In Vitro Assays :

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy → ethoxy groups) to enhance target binding .

Advanced: What strategies optimize the stability of this compound under varying conditions?

Answer:

- Photostability : Store in amber vials to prevent UV degradation .

- Thermal Stability : Avoid temperatures >100°C; decomposition products include toxic fumes (e.g., NOₓ) .

- pH Sensitivity : Stable in neutral conditions (pH 6–8); avoid extremes to prevent hydrolysis .

Advanced: How can structural modifications enhance the solubility of this compound for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.